![molecular formula C19H20N4O4 B2841549 2-(2-氧代苯并[d]噻唑-3(2H)-基)-N-((1r,4r)-4-(嘧啶-2-氧基)环己基)乙酰胺 CAS No. 2034438-60-1](/img/structure/B2841549.png)
2-(2-氧代苯并[d]噻唑-3(2H)-基)-N-((1r,4r)-4-(嘧啶-2-氧基)环己基)乙酰胺
货号 B2841549
CAS 编号:
2034438-60-1
分子量: 368.393
InChI 键: BQRGVPBRUJDNSZ-HDJSIYSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains an oxazol-2(3H)-one moiety, which plays a significant role in the fields of organic synthesis and drug development . The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions .
Synthesis Analysis
Oxazol-2(3H)-ones can be synthesized from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive . This reaction is scalable, and the obtained products can be readily converted to other valuable aza-heterocyclic frameworks .科学研究应用
- Application : The compound can serve as a precursor for synthesizing oxazol-2(3H)-one derivatives. Notably, a recent study demonstrated a catalyst-free synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines. This scalable reaction provides a streamlined route to these heterocyclic frameworks without the need for high temperatures or metal catalysts .
- Application : Benzo[d]oxazol-2(3H)-one derivatives have been identified as a new class of TNIK inhibitors. Compound 8g, in particular, exhibited potent inhibitory activity against TNIK (IC50 value of 0.050 μM). These inhibitors hold promise for cancer therapy and further drug development .
- Application : The products obtained from the oxazol-2(3H)-one synthesis can be readily converted to other valuable aza-heterocyclic frameworks. Researchers can explore their potential as drug candidates, ligands, or functional materials .
Organic Synthesis and Drug Development
TNIK (Traf2- and Nck-interacting kinase) Inhibition
Aza-Heterocyclic Frameworks
未来方向
属性
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17(12-23-15-4-1-2-5-16(15)27-19(23)25)22-13-6-8-14(9-7-13)26-18-20-10-3-11-21-18/h1-5,10-11,13-14H,6-9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGVPBRUJDNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别